8-Isopropylquinolin-4-OL
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Overview
Description
8-Isopropylquinolin-4-OL is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of the isopropyl group at the 8th position and the hydroxyl group at the 4th position in the quinoline ring structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropylquinolin-4-OL can be achieved through various methods, including:
Skraup Synthesis: This is a classical method for synthesizing quinoline derivatives.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde.
Microwave-Assisted Synthesis: This modern approach uses microwave irradiation to accelerate the reaction, providing higher yields and shorter reaction times.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Skraup or Friedländer synthesis, optimized for high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also explored to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions: 8-Isopropylquinolin-4-OL undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinoline-4-one derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
8-Isopropylquinolin-4-OL has a wide range of applications in scientific research, including:
Mechanism of Action
8-Isopropylquinolin-4-OL can be compared with other quinoline derivatives, such as:
Quinine: An antimalarial agent with a similar quinoline structure but different substituents.
Chloroquine: Another antimalarial agent with a chlorine substituent at the 7th position.
Mefloquine: A quinoline derivative used to treat and prevent malaria.
Uniqueness: The presence of the isopropyl group at the 8th position and the hydroxyl group at the 4th position makes this compound unique, as it imparts distinct chemical and biological properties compared to other quinoline derivatives .
Comparison with Similar Compounds
- Quinine
- Chloroquine
- Mefloquine
- Tafenoquine
- Bulaquine
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
8-propan-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO/c1-8(2)9-4-3-5-10-11(14)6-7-13-12(9)10/h3-8H,1-2H3,(H,13,14) |
InChI Key |
FLZSXKHDQLRZMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC=CC2=O |
Origin of Product |
United States |
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